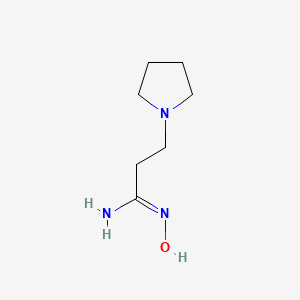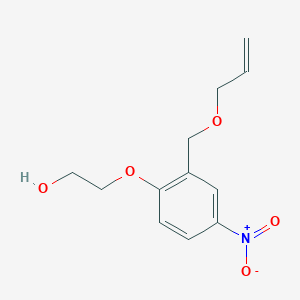![molecular formula C14H13F2N3 B15278558 4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrido[4,3-d]pyrimidine core, which is a fused bicyclic system, and a 2,6-difluorobenzyl group attached to the nitrogen atom at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the 2,6-Difluorobenzyl Group: This step involves the alkylation of the pyrido[4,3-d]pyrimidine core with 2,6-difluorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrido[4,3-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidine
- 4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Uniqueness
4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific structural features, such as the presence of the 2,6-difluorobenzyl group and the pyrido[4,3-d]pyrimidine core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C14H13F2N3 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
4-[(2,6-difluorophenyl)methyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C14H13F2N3/c15-11-2-1-3-12(16)9(11)6-14-10-7-17-5-4-13(10)18-8-19-14/h1-3,8,17H,4-7H2 |
InChI-Schlüssel |
ZTVMUBGQSUZOBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1N=CN=C2CC3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)

![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15278493.png)


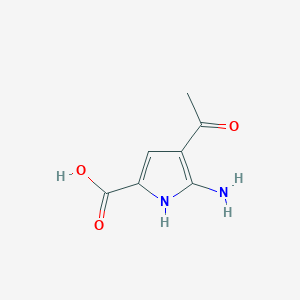
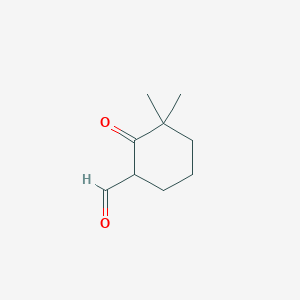
![5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)
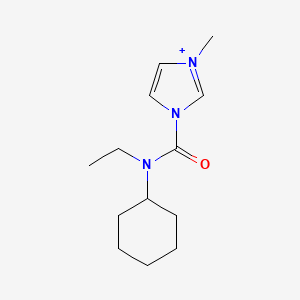
![(2S)-3-methoxy-2-[(2S)-3-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)formamido]propanamido]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]propanamide](/img/structure/B15278532.png)

